molecular formula C23H23NO6 B2486462 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-30-0

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2486462
CAS No.: 1021093-30-0
M. Wt: 409.438
InChI Key: LEPIORUZPHWBPD-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic pyranone derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure is based on the 3-hydroxy-4-pyranone scaffold, which is recognized as a potent metal-binding pharmacophore capable of chelating divalent metal ions (such as Mg²⁺) in the active sites of various enzymes . This compound is specifically engineered to investigate two primary therapeutic areas. First, its structural analogy to previously described 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives suggests potential for antimicrobial activity, particularly against bacterial strains like Staphylococcus aureus and Escherichia coli , as well as fungal pathogens such as Candida krusei . Second, the 3-hydroxy-4-pyranone scaffold has been successfully leveraged in the design of potent HIV-1 integrase inhibitors (INIs) . These inhibitors, including clinical drugs like Dolutegravir (for which related pyran-carboxylic acids are key intermediates ), function by targeting the metal-dependent catalytic activity of the viral integrase enzyme, thereby preventing the integration of viral DNA into the host genome . The 3,4-dimethoxyphenethyl moiety attached to the carboxamide group is designed to enhance binding within the hydrophobic pocket of target enzymes, potentially leading to improved potency and selectivity. This compound is intended For Research Use Only and is a valuable tool for researchers exploring new mechanisms of action against infectious diseases.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-27-19-9-8-16(12-20(19)28-2)10-11-24-23(26)21-13-18(25)22(15-30-21)29-14-17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPIORUZPHWBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated precursor.

    Attachment of the Dimethoxyphenethyl Group: This step involves the coupling of the dimethoxyphenethylamine with the pyranone intermediate, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyranone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenethyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydroxylated pyranone derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyloxy and dimethoxyphenethyl groups may facilitate binding to specific sites, while the pyranone ring could be involved in redox reactions or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide: is similar to other pyranone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both benzyloxy and dimethoxyphenethyl groups in the same molecule is relatively rare and may result in unique interactions with biological targets.

Biological Activity

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is an organic compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyran ring substituted with benzyloxy and dimethoxyphenethyl groups. Its molecular formula is C19H21N1O5C_{19}H_{21}N_{1}O_{5} with a molecular weight of approximately 345.38 g/mol. The presence of the benzyloxy and dimethoxy groups is thought to enhance its biological activity by improving lipophilicity and facilitating interaction with biological targets.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from simpler pyran derivatives. The synthetic route includes:

  • Formation of Pyran Framework : Utilizing reactions involving diketones and aldehydes.
  • Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution.
  • Amidation : Coupling with 3,4-dimethoxyphenethylamine to form the final amide product.

The yield and purity of the final product can be optimized through careful control of reaction conditions such as temperature and solvent choice.

Src Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on Src family kinases (SFKs), which are implicated in various cancers. The inhibition of SFKs can lead to reduced tumor growth and metastasis.

A study reported the design and synthesis of novel 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src kinase inhibitors. These compounds were evaluated for their biological activity, showing promising results in inhibiting kinase activity at micromolar concentrations .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0ROS generation leading to apoptosis

Case Studies

  • In Vitro Studies : A series of experiments conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value indicating strong potency.
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Mechanistic Studies : Further investigations revealed that the compound might exert its effects through modulation of key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide?

Answer:
The synthesis of this compound typically involves multi-step routes, leveraging:

  • Stepwise functionalization : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, followed by carboxamide coupling using reagents like EDCl/HOBt.
  • Key intermediates : Preparation of the 4-oxo-4H-pyran core through cyclization of β-keto esters or malonate derivatives under acidic conditions.
  • Coupling reactions : The phenethylamine moiety (3,4-dimethoxyphenethyl) is attached via amide bond formation, often using DMF as a solvent and triethylamine as a base .
  • Purity control : Reaction progress is monitored by TLC or HPLC, with purification via column chromatography or recrystallization .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, pyran carbonyl at δ 165–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C24_{24}H25_{25}NO6_6: 424.1752).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • IR spectroscopy : Identifies carbonyl (C=O at ~1700 cm1^{-1}) and amide (N-H at ~3300 cm1^{-1}) functional groups.

Basic: Which preliminary biological assays are suitable for evaluating its activity?

Answer:

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Anti-inflammatory testing : Inhibition of COX-2 or IL-6 production in macrophage models (e.g., RAW 264.7 cells) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve carboxamide coupling efficiency .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during acylation.
  • Catalyst screening : Use of DMAP or PyBOP accelerates amide bond formation .
  • Statistical optimization : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, reaction time) to maximize yield .

Advanced: What computational approaches predict its reactivity or target interactions?

Answer:

  • Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) models reaction pathways and transition states for pyran ring formation .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., kinases, GPCRs) using PDB structures .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • Assay standardization : Validate protocols (e.g., cell line authenticity, serum concentration) to minimize variability .
  • Purity verification : HPLC (>98% purity) ensures observed activity is compound-specific, not impurity-driven .
  • SAR analysis : Compare structural analogs (e.g., methoxy vs. ethoxy substituents) to identify critical pharmacophores .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem, ChEMBL) to discern trends .

Advanced: What strategies resolve low solubility in biological assays?

Answer:

  • Co-solvent systems : DMSO-water mixtures (≤0.1% DMSO) maintain compound stability .
  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Advanced: How to design SAR studies for this compound?

Answer:

  • Core modifications : Synthesize analogs with pyran vs. thiopyran rings to assess ring flexibility .
  • Substituent variation : Replace benzyloxy with allyloxy or halogenated groups to probe electronic effects .
  • Phenethyl chain optimization : Test shorter (ethyl) or branched (isopropyl) chains to evaluate steric impact .
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups .

Advanced: What analytical methods quantify trace impurities?

Answer:

  • LC-MS/MS : Detects impurities at ppm levels using MRM transitions .
  • GC-MS : Identifies volatile byproducts from incomplete benzylation .
  • NMR spiking : Adds reference standards to assign unknown peaks in 1^1H spectra .

Advanced: How to validate its stability under physiological conditions?

Answer:

  • pH stability assays : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Plasma stability : Measure half-life in human plasma using LC-MS .
  • Forced degradation : Expose to heat (60°C), light (UV), or oxidants (H2_2O2_2) to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.